4(1H)-Pyrimidinone, 2,3-dihydro-5-(((4-chlorophenyl)amino)methyl)-2-thioxo-
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Overview
Description
4(1H)-Pyrimidinone, 2,3-dihydro-5-(((4-chlorophenyl)amino)methyl)-2-thioxo- is a heterocyclic compound that contains a pyrimidinone core with a thioxo group and a 4-chlorophenylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2,3-dihydro-5-(((4-chlorophenyl)amino)methyl)-2-thioxo- typically involves the reaction of a pyrimidinone derivative with a chlorophenylamine and a thiocarbonyl compound under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Solvent recovery and recycling are also important aspects of the industrial production process to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyrimidinone, 2,3-dihydro-5-(((4-chlorophenyl)amino)methyl)-2-thioxo- can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The compound can be reduced to remove the thioxo group, resulting in a dihydropyrimidinone derivative.
Substitution: The chlorophenylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydropyrimidinone derivatives.
Substitution: Various substituted pyrimidinone derivatives depending on the nucleophile used.
Scientific Research Applications
4(1H)-Pyrimidinone, 2,3-dihydro-5-(((4-chlorophenyl)amino)methyl)-2-thioxo- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4(1H)-Pyrimidinone, 2,3-dihydro-5-(((4-chlorophenyl)amino)methyl)-2-thioxo- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted thiazoles: These compounds also contain a thioxo group and exhibit a range of biological activities.
Oxadiazoles: These heterocyclic compounds have similar structural features and are known for their diverse biological activities.
Uniqueness
4(1H)-Pyrimidinone, 2,3-dihydro-5-(((4-chlorophenyl)amino)methyl)-2-thioxo- is unique due to its specific combination of a pyrimidinone core with a thioxo group and a chlorophenylamino substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
89665-70-3 |
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Molecular Formula |
C11H10ClN3OS |
Molecular Weight |
267.74 g/mol |
IUPAC Name |
5-[(4-chloroanilino)methyl]-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C11H10ClN3OS/c12-8-1-3-9(4-2-8)13-5-7-6-14-11(17)15-10(7)16/h1-4,6,13H,5H2,(H2,14,15,16,17) |
InChI Key |
QJPARARGMQTFBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NCC2=CNC(=S)NC2=O)Cl |
Origin of Product |
United States |
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